molecular formula C23H24O6 B15364473 Xanthone V1a

Xanthone V1a

Cat. No.: B15364473
M. Wt: 396.4 g/mol
InChI Key: RPRBDJMEDUZWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Xanthones are tricyclic aromatic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthone V1a can be synthesized through several methods, including the classical Grover, Shah, and Shah reaction. This involves the use of chromen-4-ones as building blocks and various catalysts such as ytterbium, palladium, ruthenium, and copper. The Friedel–Crafts reaction and Ullmann-ether coupling are also employed in the synthesis process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and reagents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Xanthone V1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents.

Major Products Formed: The major products formed from these reactions include oxidized xanthones, reduced xanthones, and substituted xanthones, each with distinct structural and functional properties.

Scientific Research Applications

Xanthone V1a has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its antioxidant and anti-inflammatory properties.

  • Medicine: Studied for its potential anticancer and antimicrobial activities.

  • Industry: Employed in the development of new materials and pharmaceuticals.

Mechanism of Action

Xanthone V1a is compared with other xanthone derivatives such as xanthone glucosides and azaxanthones. While these compounds share similar structural features, this compound stands out due to its unique combination of hydroxyl groups and alkyl substituents, which enhance its bioactivity and stability.

Comparison with Similar Compounds

  • Xanthone Glucosides

  • Azaxanthones

  • Other xanthone derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1,3,5,6-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-18(25)14(8-6-12(3)4)22-17(19(13)26)20(27)15-9-10-16(24)21(28)23(15)29-22/h5-6,9-10,24-26,28H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRBDJMEDUZWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=C(C=C3)O)O)CC=C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.